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Introduction
CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1

and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling

pathway.[1][2] The MAPK/ERK pathway is frequently upregulated in various cancers, playing a

crucial role in tumor cell proliferation, differentiation, and survival.[2] CC-90003 was developed

to target this pathway, showing potential as an antineoplastic agent, particularly in tumors with

activating mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a

comprehensive overview of the preclinical and clinical investigations into the antineoplastic

activity of CC-90003.

Mechanism of Action
CC-90003 functions as a covalent inhibitor of ERK1 and ERK2.[5] It forms a covalent bond with

a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164).[5] This

irreversible binding potently inhibits the kinase activity of ERK1/2, thereby blocking the

downstream signaling cascade that promotes cell proliferation and survival.[2][3]

Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular

signals to the nucleus to regulate gene expression.[6] In many cancers, mutations in upstream
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components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled

cell growth. CC-90003 acts at a critical downstream node by directly inhibiting ERK1/2.
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

CC-90003.

Table 1: In Vitro Kinase and Cell Line Activity
Target/Cell Line Assay Type Result (IC50/GI50) Notes

ERK1, ERK2
Biochemical Kinase

Assay
10-20 nmol/L

Potent inhibition of

target kinases.[1][3]

BRAF-mutant Cancer

Cell Lines (n=27)

3-Day Proliferation

Assay

GI50 < 1 µmol/L (in

93% of lines)

High sensitivity in

BRAF-mutant

contexts.[3]

HCT-116 (KRAS

G13D)
Cell Growth Assay

More potent than

GDC-0994

Induced cell death

starting at 1 µmol/L.[3]

KRAS-mutant Lung

Cancer Cell Lines

(n=6)

Proliferation Assay

Superior or

comparable potency

to BVD-523 and GDC-

0994

Demonstrates activity

in KRAS-mutant lung

cancer.[3]

Kasumi-1 (AML) Cytotoxicity Assay

ED50: 34.1 ± 7.8 nM

(24h), 8.1 ± 2.1 nM

(72h)

Shows potent

cytotoxic activity in an

AML cell line.[7]

Table 2: In Vivo Preclinical Studies
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Cancer Model Dosing Regimen Key Findings

HCT-116 Xenograft

(Colorectal)

12.5 mg/kg b.i.d. to 100 mg/kg

q.d.

Well-tolerated at a range of

doses, leading to tumor growth

inhibition. The minimally

efficacious dose was 50 mg/kg

once daily, demonstrating 65%

tumor growth inhibition (TGI).

[1][8]

KRAS-mutant Patient-Derived

Xenograft (PDX) - Lung

Cancer

Combination with docetaxel

Achieved full tumor regression

and prevented regrowth after

treatment cessation.[3][9]

Table 3: Phase Ia Clinical Trial (NCT02313012)
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Parameter Details

Patient Population
19 patients with relapsed or refractory KRAS,

NRAS, or BRAF mutant tumors.[10]

Dosing
Escalating oral doses from 20 to 160 mg/day on

a 21/28 day cycle.[10][11]

Maximum Tolerated Dose (MTD) 120 mg/day.[10]

Dose-Limiting Toxicities (at 160 mg)
Grade 3 transaminase elevations and

hypertension.[10]

Adverse Events

Asthenia, fatigue, gastrointestinal issues, and

neurologic toxicities (dizziness, paresthesias).

[10]

Pharmacokinetics (PK)
Highly variable, with accumulation observed

after multiple doses.[10]

Clinical Response No objective responses were observed.[10]

Target Engagement
Levels of free ERK were reduced by ≥80% at

doses ≥ 80 mg/day.[10]

Development Status

Discontinued due to lack of objective responses,

unfavorable PK, and unanticipated neurotoxicity.

[8][10]

Experimental Protocols and Methodologies
Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

Kinase Selectivity Profiling
To assess the specificity of CC-90003, multiple kinase assays were employed.

Biochemical Kinase Assays: A panel of 258 kinases was tested. Results showed that at 1

µmol/L, CC-90003 inhibited 17 kinases by >80%, 28 kinases by 50-80%, and 213 kinases by

<50%.[1][3]
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Cellular Kinase Screening (ActivX): Using the A375 BRAF V600E-mutant melanoma cell line,

only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by >80% at a 1

µmol/L concentration.[1][3]

Mass Spectrometry Assays: These assays, in combination with the others, evaluated a total

of 347 kinases. Besides ERK1/2, significant off-target inhibition was noted for KDR, FLT3,

and PDGFRα at biologically relevant concentrations.[1][3]
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Caption: Workflow for determining the kinase selectivity of CC-90003.

Cell Proliferation Assays
The antiproliferative activity of CC-90003 was evaluated across a broad panel of cancer cell

lines.

Cell Plating: Cancer cell lines were seeded in multi-well plates.

Compound Treatment: Cells were treated with a range of concentrations of CC-90003.

Incubation: Cells were incubated for a period of 3 days.[3]

Viability Measurement: Cell viability was assessed using assays like CellTiter-Glo to

determine the concentration that inhibits growth by 50% (GI50).

In Vivo Xenograft Studies
The in vivo efficacy of CC-90003 was tested in mouse models.
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Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with cancer

cells (e.g., 5 x 10⁶ HCT-116 cells).[8]

Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 108 to 126 mm³).[8]

Randomization and Treatment: Mice were randomized into groups and treated orally with

either vehicle control or CC-90003 at various doses and schedules (e.g., once daily 'qd' or

twice daily 'b.i.d.').[8]

Tumor Measurement: Tumor volume was measured regularly to assess tumor growth

inhibition (TGI).

Pharmacodynamic Analysis: A novel ERK occupancy assay was used to measure the direct

binding of CC-90003 to its target in tumor tissues, providing a measure of target

engagement.[3][9]

ERK Occupancy Assay
A proprietary ELISA-based assay was developed to measure the levels of ERK not bound by

CC-90003 in peripheral blood mononuclear cells (PBMCs) from clinical trial patients.[8][10] This

served as a key pharmacodynamic marker to confirm target engagement in humans.

Mechanisms of Response and Resistance
Studies revealed that tumors with BRAF mutations were particularly sensitive to CC-90003.[1]

[3] While many KRAS-mutant cell lines also showed sensitivity, responsiveness was not

universal.[1] A unique target-binding assay in a KRAS-mutant patient-derived xenograft (PDX)

model of colorectal cancer helped to uncover potential resistance mechanisms.[3][9] These

mechanisms may involve increased signaling through the MAPK axis or the engagement of

parallel signaling pathways.[3]

Combination Therapy
Preclinical data suggested that combining MAPK pathway inhibitors with standard

chemotherapies could enhance efficacy.[3] In a KRAS-mutant lung cancer PDX model, the

combination of CC-90003 with docetaxel led to complete tumor regression and prevented

tumor regrowth after treatment was stopped.[3][9] This profound effect was associated with
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changes in a "stemness" gene network, suggesting an impact on tumor stem cell

reprogramming.[3][9]

Clinical Development and Discontinuation
CC-90003 advanced to a Phase Ia first-in-human study in patients with BRAF or RAS-mutant

tumors.[8][10] Despite achieving significant target engagement, with over 80% reduction in free

ERK levels at doses of 80 mg/day and above, the drug demonstrated no objective clinical

responses.[10] The clinical development was ultimately halted due to a combination of factors:

an unfavorable and highly variable pharmacokinetic profile, a lack of clinical efficacy, and the

emergence of unanticipated neurotoxicity at higher doses.[8][10]

Conclusion
CC-90003 is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical

antineoplastic activity in BRAF and KRAS-mutant cancer models. It effectively engages its

target in vivo and shows promise in combination therapies in preclinical settings. However, its

clinical development was terminated due to a challenging therapeutic window, characterized by

a lack of efficacy at tolerated doses and the onset of neurotoxicity. The investigation of CC-
90003 provides valuable insights into the therapeutic targeting of the ERK pathway, highlighting

the complexities of translating potent preclinical activity into clinical benefit and underscoring

the importance of early, comprehensive safety and pharmacokinetic profiling in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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